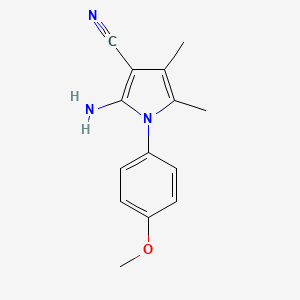
2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 72578-38-2) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits structural features conducive to various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O, with a molecular weight of 255.32 g/mol. The InChIKey for this compound is AZRNGFJHWODADQ-UHFFFAOYSA-N .
Antibacterial Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For example, related pyrrole compounds have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | MRSA |
| Marinopyrrole Derivative | 0.125 | MSSA |
| Pyrrole-Benzamide Derivative | 3.125 | Staphylococcus aureus |
Note: TBD indicates that specific MIC values for the compound are yet to be determined in some studies.
Anticancer Activity
The anticancer potential of pyrrole derivatives has been widely researched. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted that certain pyrrole derivatives exhibited IC50 values ranging from 16 to 24 nM against human cancer cell lines .
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound Name | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl... | TBD | HeLa |
| Benzo[b]furan Derivative | 24 | FM3A/0 |
| Pyrrolamides | 10 | L1210 |
The mechanisms underlying the biological activities of pyrrole compounds are diverse and include the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of topoisomerases or disrupt microtubule formation in cancer cells .
Case Studies
- Antibacterial Efficacy Against MRSA : A recent study evaluated the effectiveness of various pyrrole derivatives against MRSA. The results indicated that certain modifications to the pyrrole structure significantly enhanced antibacterial potency .
- Inhibition of Cancer Cell Lines : Another investigation focused on the antiproliferative effects of pyrrole derivatives on different cancer cell lines. The findings revealed that specific substitutions on the pyrrole ring could lead to improved selectivity and potency against cancer cells compared to standard chemotherapeutics .
Propriétés
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)13(9)8-15)11-4-6-12(18-3)7-5-11/h4-7H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPZDHYMKBHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407006 |
Source


|
| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72578-38-2 |
Source


|
| Record name | 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














